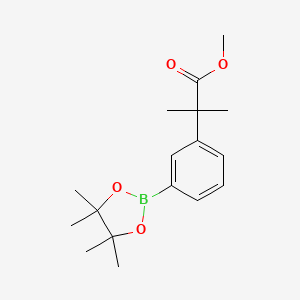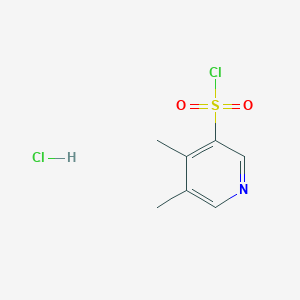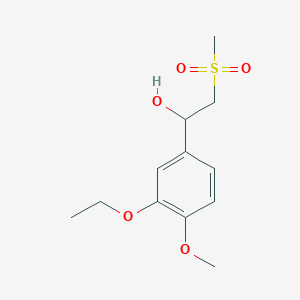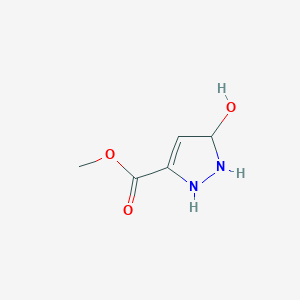
3-Methylbutyl-triphenylphosphonium bromide
Overview
Description
3-Methylbutyl-triphenylphosphonium bromide is a useful research compound. Its molecular formula is C23H26BrP and its molecular weight is 413.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methylbutyl-triphenylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylbutyl-triphenylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Compounds : A study by Mangeney et al. (1979) discusses the use of triphenylphosphonium bromide derivatives, including 3-methylbutylidenetriphenylphosphorane, in the synthesis of antitumor compounds related to vinblastine-type alkaloids (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).
Corrosion Inhibitors : Xia Ming (2003) conducted QSAR research on organophosphorus corrosion inhibitors, including Methyl triphenylphosphonium bromide, revealing a correlation between quantum calculation values and corrosion current (Xia Ming, 2003).
Thermal Decomposition Studies : Castañeda et al. (2008) explored the thermal decomposition of triphenylphosphonium alkyl ester bromides and chlorides, including various derivatives, in molten states at high temperatures (Castañeda, Aliaga, Acuña, Silva, & Bunton, 2008).
Chemical Synthesis and Crystal Structure : Research by Hübner et al. (1997) on the synthesis and crystal structure of (Benzyl)triphenylphosphonium Bromides provides insights into the structural aspects of similar triphenylphosphonium compounds (Hübner, Wulff-molder, Vogt, & Meisel, 1997).
Pharmacology : A study by McAllister et al. (1980) investigated the effects of phosphonium compounds, including Hexyltriphenylphosphonium bromide, on Schistosoma mansoni, revealing significant anticholinergic effects (McAllister, Dotson, Grim, & Hillman, 1980).
Polymer Chemistry : Hassanein et al. (1989) developed a method using polymer-bound triphenylphosphonium perbromide for the bromination of organic compounds, highlighting the utility of these compounds in polymer chemistry applications (Hassanein, Akelah, Selim, & El Hamshary, 1989).
Mitochondria-Targeted Drug Delivery : Biswas et al. (2012) developed a mitochondria-targeted poly(amidoamine) dendrimer by conjugating triphenylphosphonium to target drugs to the mitochondria, showing its potential in targeted drug delivery systems (Biswas, Dodwadkar, Piroyan, & Torchilin, 2012).
properties
IUPAC Name |
bromo-(3-methylbutyl)-triphenyl-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrP/c1-20(2)18-19-25(24,21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,20H,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDNDRMIPRZHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbutyl-triphenylphosphonium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-[3-(4-Aminophenyl)-1-ethyl-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethylbenzenemethanamine](/img/structure/B8089678.png)





![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B8089711.png)
![5H,5'H,6H,6'H,7H,7'H,8H,8'H-[1,1'-binaphthalene]-2,2'-diol sulfanylidene](/img/structure/B8089716.png)
![tert-butyl (NZ)-N-[amino(1,3-thiazol-2-yl)methylidene]carbamate](/img/structure/B8089724.png)
![(10S,11S)-11-tert-butyl-10-[(12S,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-11-phosphapentacyclo[11.6.2.26,9.02,7.016,20]tricosa-1(19),2,4,6,8,13(21),14,16(20),17,22-decaene](/img/structure/B8089742.png)


![(S)-Ethyl 6-(5-bromofuran-2-yl)-7,9-dimethyl-8,10-dioxo-11-phenyl-7,8,9,10-tetrahydro-6H-benzo[b]pyrimido[4',5':3,4]pyrrolo[1,2-d][1,4]oxazine-2-carboxylate](/img/structure/B8089763.png)
